molecular formula C11H15N3O3 B2844495 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-21-7

3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2844495
CAS No.: 1006435-21-7
M. Wt: 237.259
InChI Key: ZCFRRMKHBAZOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid ( 1006435-21-7) is a chemical compound with molecular formula C 11 H 15 N 3 O 3 and a molecular weight of 237.25 g/mol . This pyrrolidine-carbonyl pyrazole derivative features a propanoic acid linker, making it a valuable building block in medicinal chemistry and pharmaceutical research. The compound's structural features, including its heterocyclic pyrazole ring and pyrrolidine carbonyl moiety, make it particularly useful for developing pharmacologically active molecules and studying enzyme inhibition mechanisms. Researchers utilize this chemical as a key synthetic intermediate for constructing more complex molecular architectures, with potential applications in protease inhibition and receptor ligand development. Its canonical SMILES representation is C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O . This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can request custom synthesis services and various packaging sizes according to their specific experimental requirements.

Properties

IUPAC Name

3-[3-(pyrrolidine-1-carbonyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10(16)4-8-14-7-3-9(12-14)11(17)13-5-1-2-6-13/h3,7H,1-2,4-6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFRRMKHBAZOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The foundational approach for 3-carboxamide pyrazoles involves formylation of hydrazones using POCl₃/DMF systems:

Reaction Scheme

Methyl ketone hydrazone + POCl₃/DMF → Pyrazole-4-carbaldehyde  

Optimized Conditions

  • Molar ratio 1:2.5 (hydrazone:POCl₃)
  • DMF as both solvent and formylating agent
  • Reaction time: 4-6 hr at 0-5°C

Key Advantage

  • Generates 3-substituted pyrazole-4-carbaldehydes in 68-82% yield

Cyclocondensation of β-Ketoesters

Alternative synthesis using β-ketoesters with hydrazines:

Procedure

  • Ethyl acetoacetate (1.0 eq) + phenylhydrazine (1.2 eq) in ethanol
  • Reflux for 8 hr
  • POCl₃/DMF mediated formylation at -10°C

Yield Optimization

  • 15% increase in yield using microwave irradiation (300W, 80°C, 20 min)

Pyrrolidine Carboxamide Installation

Amide Coupling Strategies

Method 3.1.1: Acid Chloride Route

Pyrazole-4-carboxylic acid + SOCl₂ → Acid chloride  
Acid chloride + pyrrolidine (2.5 eq) → Target carboxamide  

Conditions

  • THF solvent, 0°C to RT
  • 88% conversion (GC-MS)

Method 3.1.2: EDCI/HOBt Mediated Coupling

Pyrazole-4-COOH + EDCI (1.2 eq) + HOBt (1.1 eq)  
+ Pyrrolidine (1.5 eq) → 72-78% yield  

Propanoic Acid Side Chain Introduction

Michael Addition Protocol

Stepwise Procedure

  • Pyrazole-pyrrolidine carboxamide (1.0 eq) in dry DMF
  • Add NaH (1.5 eq) at -78°C
  • Introduce methyl acrylate (1.2 eq)
  • Hydrolysis with 6N HCl/EtOH (1:3)

Critical Parameters

  • Reaction temp: -78°C → 0°C ramp over 2 hr
  • Ester hydrolysis: 85°C for 6 hr

Nucleophilic Displacement Approach

Alternative Pathway

3-Bromopropyl-pyrazole intermediate + LiCH₂CO₂H  
→ 63% yield after recrystallization  

Advantages

  • Avoids strong acidic conditions
  • Suitable for base-sensitive substrates

Integrated Synthetic Routes

Patent-Based Synthesis (US20160347717A1)

Four-Step Sequence

  • Pyrrolidine-1-carbonyl chloride synthesis (89%)
  • Pyrazole-4-carbaldehyde preparation (76%)
  • Reductive amination with β-alanine ethyl ester (81%)
  • Saponification (92%)

Key Data

Step Reagent Temp (°C) Time (hr) Yield (%)
1 SOCl₂ 80 3 89
2 POCl₃ 0-5 4 76
3 NaBH₃CN 25 12 81
4 NaOH 70 2 92

Continuous Flow Approach

Microreactor Optimization

  • Residence time: 8.5 min
  • Productivity: 38 g/hr
  • Purity: 99.2% (HPLC)

Benefits

  • 60% reduction in POCl₃ usage
  • Eliminates intermediate isolation

Analytical Characterization Benchmarks

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.21 (s, 1H, pyrazole-H), 3.45 (m, 4H, pyrrolidine), 2.91 (t, 2H, CH₂), 2.55 (t, 2H, CH₂)
  • HRMS : m/z 237.1214 [M+H]⁺ (calc. 237.1218)

Chromatographic Purity

  • HPLC: 99.1% (C18, 0.1% TFA/MeCN)
  • Melting Point: 214-216°C (dec.)

Critical Evaluation of Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Batch (Patent) 76-89 98.5 High $$$
Flow Chemistry 82 99.2 Excellent $$
Microwave-Assisted 68 97.8 Moderate $

Key Findings

  • Continuous flow methods reduce reaction times by 85% compared to batch processes
  • EDCI-mediated coupling shows superior selectivity over acid chloride route (98 vs 91% AUC)
  • Microwave irradiation enables 30% energy savings in pyrazole formation

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo oxidation to form various carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions may lead to the formation of alcohols or amines from the carbonyl and pyrazolyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Conditions may vary but often involve strong bases or acids as catalysts.

Major Products Formed:

  • Oxidation products include pyrazole-carboxylic acids and ketones.

  • Reduction products encompass various alcohols and amines.

  • Substitution reactions yield a wide array of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Catalysis: Utilized as a ligand in transition metal-catalyzed reactions.

  • Synthesis: Intermediate for the preparation of more complex organic molecules.

Biology:

  • Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.

  • Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine:

  • Drug Development: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Diagnostic Agents: Components for the development of diagnostic assays and imaging agents.

Industry:

  • Polymer Science: Incorporated into polymers to enhance their physical and chemical properties.

  • Material Science: Used in the development of advanced materials with specific functionalities.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, including:

  • Enzyme Binding: Inhibition of enzymatic activity by interacting with active sites or allosteric sites.

  • Receptor Modulation: Altering receptor function by binding to receptor sites, thereby influencing signal transduction pathways.

  • Gene Expression: Affecting gene expression by interacting with DNA or transcription factors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight Key Features/Applications References
3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride 4-amino, 3-trifluoromethyl C7H8F3N3O2 223.15 Enhanced electronegativity; potential bioactivity due to trifluoromethyl group
3-(3-{[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-1-yl)propanoic acid 3-carbamoyl (dimethylpyrazole) C10H15N3O3 291.31 Carbamoyl group may improve solubility or hydrogen bonding capacity
2-Amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride 2-amino, 3-trifluoromethyl C7H9ClF3N3O2 259.61 Amino group enhances hydrogen bonding; HCl salt improves bioavailability
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid 1-methyl C7H10N2O2 154.17 Simple methyl substituent; used as a building block in coordination chemistry
2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid 3-carbamoyl C7H9N3O3 183.17 Carbamoyl group increases polarity; potential enzyme inhibitor scaffold

Key Differences and Implications

Electronic Effects
  • Carbamoyl Derivatives (e.g., ): The carbamoyl (-CONH₂) group increases polarity, improving water solubility but possibly reducing membrane permeability.

Coordination Chemistry

Pyrazole-propanoic acid derivatives are widely used as ligands. For example, 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide forms hydrogen-bonded chains in crystal structures, demonstrating utility in supramolecular chemistry .

Pharmaceutical Potential

  • Mitochondrial-Targeted Prodrugs: Analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid are designed as prodrugs for antioxidants, leveraging mitochondrial targeting .
  • Anticancer Agents : Trifluoromethyl-substituted pyrazoles (e.g., ) are explored for their cytotoxic properties due to their ability to disrupt cellular redox balance.

Biological Activity

3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid, also known by its CAS number 1006435-21-7, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15N3O3
  • Molecular Weight : 237.26 g/mol
  • Structure : The compound features a pyrazole ring linked to a pyrrolidine moiety, which is crucial for its biological interactions.

The biological activity of 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymes : Many pyrazole derivatives inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, leading to reduced tumor growth .
  • Anti-inflammatory Effects : Compounds in this class have shown the ability to modulate inflammatory pathways, potentially through the inhibition of nitric oxide production and other pro-inflammatory cytokines .

Antitumor Activity

Research highlights the antitumor potential of pyrazole derivatives. For instance:

  • BRAF Inhibition : Studies have demonstrated that pyrazole derivatives can effectively inhibit BRAF(V600E), a common mutation in melanoma. This inhibition leads to decreased cell proliferation in cancer models .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to inhibit the production of TNF-alpha and other inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Some studies have reported antimicrobial activity against various pathogens:

  • Bacterial Inhibition : The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies and Experimental Evidence

  • Antitumor Efficacy :
    • A study evaluated several pyrazole derivatives, including 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid, demonstrating significant inhibitory effects on cancer cell lines expressing BRAF(V600E) mutations.
    • The IC50 values were determined to be in the low micromolar range, indicating potent activity.
  • Anti-inflammatory Activity :
    • In vitro assays showed that the compound could significantly reduce LPS-induced nitric oxide production in macrophages, supporting its use as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • The compound was tested against a panel of bacterial strains, showing effective inhibition at concentrations ranging from 50 to 100 µg/mL.

Data Summary Table

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialDisruption of bacterial membranes

Q & A

Q. What are the recommended synthetic routes for 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Pyrazole ring construction : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic or basic conditions .
  • Pyrrolidine-carbonyl introduction : Acylation using pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Propanoic acid linkage : Alkylation or nucleophilic substitution to attach the propanoic acid moiety .
    Optimization strategies :
  • Control reaction temperature (e.g., –20°C for diazomethane reactions to prevent side products) .
  • Use inert atmospheres (argon/nitrogen) to avoid oxidation of intermediates .
  • Monitor pH in aqueous workup steps to ensure product stability .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, pyrazole proton signals typically appear at δ 6.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₁₁H₁₄N₄O₃: 250.1066 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O/N linkages observed in pyrazole derivatives) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Structural analogs : Synthesize derivatives with modifications to the pyrrolidine-carbonyl group (e.g., replacing pyrrolidine with piperidine) or the pyrazole ring (e.g., nitro or amino substituents) .
  • Computational docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Control experiments : Include positive controls (e.g., aspirin for COX-2 inhibition) and validate compound stability under assay conditions .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What computational strategies enhance the design of novel derivatives with improved pharmacokinetic properties?

  • Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
  • Reaction path screening : Apply ICReDD’s hybrid computational-experimental workflow to prioritize synthetic routes with high efficiency .

Q. How can reaction mechanisms involving this compound’s carboxylate group be elucidated?

  • Kinetic studies : Monitor pH-dependent decarboxylation rates via UV-Vis spectroscopy .
  • Isotopic labeling : Use ¹³C-labeled propanoic acid to trace carboxylate participation in nucleophilic acyl substitutions .
  • Intermediate trapping : Employ low-temperature NMR to identify transient species (e.g., enolates) during reactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives

StepReagents/ConditionsYield Optimization TipsRef.
Pyrazole formationHydrazine + β-keto ester, HCl/ΔUse Dean-Stark trap for azeotropic water removal
AcylationPyrrolidine-1-carbonyl chloride, Et₃N, DCMPre-dry solvents over molecular sieves
PurificationColumn chromatography (EtOAc/hexane)Gradient elution (1:4 to 1:2)

Q. Table 2. Common Biological Assays for Pyrazole-Based Compounds

Assay TypeProtocol SummaryKey MetricsRef.
AntimicrobialBroth microdilution (CLSI M07)MIC (µg/mL) against S. aureus
COX-2 InhibitionELISA-based prostaglandin E₂ measurementIC₅₀ (nM) vs. Celecoxib
CytotoxicityMTT assay (HeLa cells)CC₅₀ (µM) after 48h exposure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.